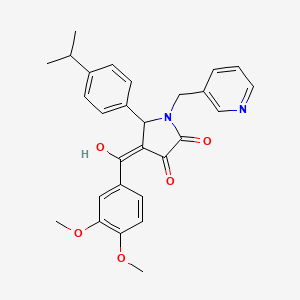![molecular formula C18H25NO B5429610 N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5429610.png)
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide targets the RNA polymerase I transcription machinery, specifically the nucleolar transcription factor upstream binding factor (UBF). By inhibiting UBF, this compound prevents the transcription of ribosomal RNA, leading to the disruption of ribosome biogenesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. This compound also has the potential to modulate the immune system, as it has been shown to increase the expression of interferon-stimulated genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. However, this compound has a short half-life and poor solubility, which can make it challenging to work with in the laboratory.
Orientations Futures
There are several potential future directions for N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide research. One area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment. Finally, there is potential for the development of this compound as a therapeutic agent for other diseases beyond cancer, such as viral infections.
Méthodes De Synthèse
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclopropane ring and the introduction of an amide group.
Applications De Recherche Scientifique
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for cancer cell growth and proliferation. This compound has demonstrated promising results in preclinical studies, showing efficacy against a variety of cancer types, including breast, ovarian, and hematological cancers.
Propriétés
IUPAC Name |
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-13(19-18(20)17-11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,13,15,17H,2-6,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCGNFUVYSOSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5429533.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)
![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)